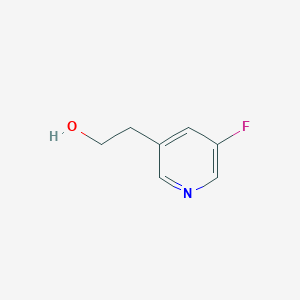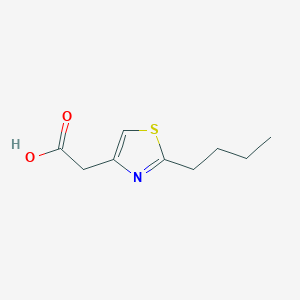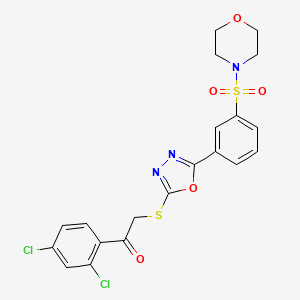
1-(2,4-Dichlorophenyl)-2-((5-(3-(morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dichlorophenyl)-2-((5-(3-(morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H17Cl2N3O5S2 and its molecular weight is 514.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, sharing structural motifs with the compound of interest, have been synthesized and identified as potent inhibitors of HIV-1 replication. Their effective concentration and therapeutic index values suggest promising antiviral activity without significant cytotoxicity (Che et al., 2015).
- Research on microwave-assisted synthesis of novel pyrimidines and thiazolidinones derived from 1-(4-morpholinophenyl) ethanone has demonstrated appreciable antibacterial activity, indicating the potential of these structures in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antituberculosis Activity
- A study on the synthesis, characterization, and biological activity of a compound structurally related to the query molecule revealed remarkable anti-TB activity with superior antimicrobial properties. This suggests the potential use of such compounds in the treatment of tuberculosis (S.V. et al., 2019).
Anti-inflammatory Activity
- Another research focus has been on the design, synthesis, and anti-inflammatory activity of novel series of thiophene derivatives. These studies involve the interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate to form compounds that showed moderate to good anti-inflammatory activity in albino rats (Helal et al., 2015).
Corrosion Inhibition
- Quantum chemical and molecular dynamics simulation studies have evaluated the inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron. These studies provide insights into the application of similar compounds in protecting metal surfaces from corrosion (Kaya et al., 2016).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O5S2/c21-14-4-5-16(17(22)11-14)18(26)12-31-20-24-23-19(30-20)13-2-1-3-15(10-13)32(27,28)25-6-8-29-9-7-25/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXGYDDLGYPZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

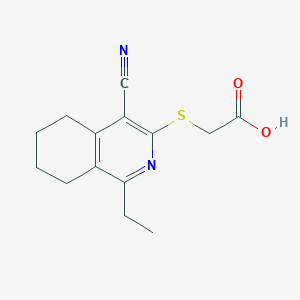
![2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2896123.png)
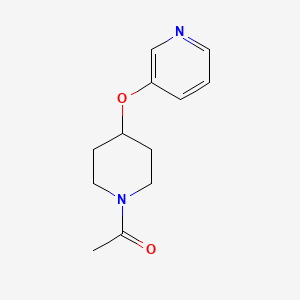
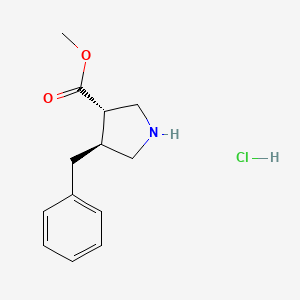
![2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2896126.png)
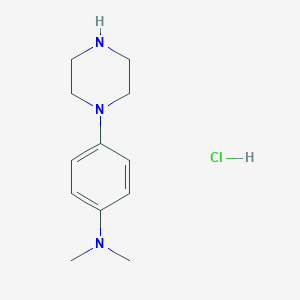
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
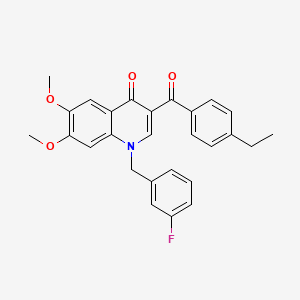
![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)
![4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B2896132.png)

![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)
